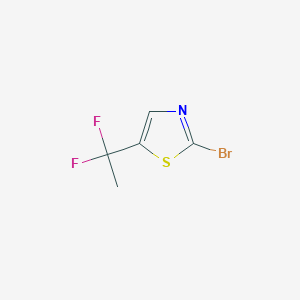

2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF2NS/c1-5(7,8)3-2-9-4(6)10-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSVMOPXMYHONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785556-50-4 | |

| Record name | 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Incorporation of 1,1-Difluoroethyl Thiazoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 1,1-difluoroethyl group has emerged as a compelling bioisostere for the ubiquitous methoxy group, often conferring enhanced metabolic stability and improved biological potency. When appended to privileged heterocyclic scaffolds such as thiazole, the resulting building blocks represent a valuable asset for drug discovery programs. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1,1-difluoroethyl thiazole building blocks, offering field-proven insights for their effective utilization in medicinal chemistry.

The Power of Fluorine in Drug Design: A Paradigm Shift

The incorporation of fluorine into small molecules can dramatically alter their biological activity.[1] This is attributed to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond. Strategic fluorination can influence a molecule's conformation, pKa, lipophilicity, and metabolic stability, ultimately leading to improved drug-like properties.[2][3][4] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its transformative impact on drug discovery.[1]

The 1,1-Difluoroethyl Group: A Superior Bioisostere for the Methoxy Moiety

The 1,1-difluoroethyl group (–CF₂CH₃) has gained significant traction as a bioisosteric replacement for the methoxy group (–OCH₃).[5][6] This substitution is often advantageous for several reasons:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 1,1-difluoroethyl group less susceptible to oxidative metabolism, a common liability for methoxy groups.

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the electronic properties of the parent molecule, influencing its binding affinity to biological targets. The 1,1-difluoroethyl group can also act as a lipophilic hydrogen bond donor, a property not shared by the methoxy group.[2][7]

-

Improved Potency: In numerous instances, the replacement of a methoxy group with a 1,1-difluoroethyl group has led to a remarkable increase in biological potency.[8][5]

| Property | Methoxy Group (-OCH₃) | 1,1-Difluoroethyl Group (-CF₂CH₃) |

| Metabolic Stability | Prone to O-dealkylation | Generally resistant to oxidative metabolism |

| Lipophilicity (logP) | Moderately lipophilic | More lipophilic than methoxy |

| Hydrogen Bonding | Hydrogen bond acceptor | Weak hydrogen bond donor capability |

| Electronic Effect | Electron-donating | Electron-withdrawing |

The Thiazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms.[9] It is a prominent structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[10][11][12][13][14][15][16][17] The thiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13]

Synthesis of 1,1-Difluoroethyl Thiazole Building Blocks: Key Strategies and Protocols

The construction of 1,1-difluoroethyl thiazole building blocks can be achieved through several synthetic approaches. A common strategy involves the synthesis of a substituted thiazole core followed by the introduction of the 1,1-difluoroethyl moiety, or the use of a pre-functionalized building block containing the 1,1-difluoroethyl group in the thiazole synthesis.

Hantzsch Thiazole Synthesis with a Fluorinated Precursor

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[12][13] This reaction involves the condensation of an α-haloketone with a thioamide. To generate a 1,1-difluoroethyl-substituted thiazole, one can utilize a thioamide bearing the desired fluorinated group.

Protocol: Synthesis of 2-(1,1-Difluoroethyl)-4-methylthiazole

Materials:

-

3,3-Difluoropentan-2-one

-

Lawesson's Reagent

-

Ammonia (7N solution in Methanol)

-

Chloroacetone

-

Toluene

-

Ethanol

-

Sodium Bicarbonate

-

Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

Step 1: Synthesis of 3,3-Difluoropentane-2-thione (Thioamide precursor)

-

To a solution of 3,3-difluoropentan-2-one (1.0 eq) in toluene, add Lawesson's Reagent (0.5 eq).

-

Reflux the mixture for 4 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3,3-difluoropentane-2-thione.

Step 2: Synthesis of 2-(1,1-Difluoroethyl)ethanethioamide

-

To a solution of 3,3-difluoropentane-2-thione (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (2.0 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the crude 2-(1,1-difluoroethyl)ethanethioamide, which can be used in the next step without further purification.

Step 3: Hantzsch Thiazole Synthesis

-

Dissolve the crude 2-(1,1-difluoroethyl)ethanethioamide (1.0 eq) in ethanol.

-

Add chloroacetone (1.1 eq) to the solution.

-

Reflux the mixture for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(1,1-difluoroethyl)-4-methylthiazole.

Nickel-Catalyzed Cross-Coupling for Late-Stage Difluoroethylation

For more complex thiazole scaffolds, a late-stage introduction of the 1,1-difluoroethyl group can be highly advantageous. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation, utilizing readily available 1,1-difluoroethylating agents.[5][6]

Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of a 2-Bromothiazole Derivative

Materials:

-

2-Bromo-4-phenylthiazole

-

1,1-Difluoroethyl chloride (or other suitable difluoroethylating reagent)

-

Nickel(II) chloride

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Zinc powder

-

N,N-Dimethylacetamide (DMA)

-

Argon atmosphere

Procedure:

-

In an oven-dried Schlenk tube under an argon atmosphere, add NiCl₂ (10 mol %), dtbbpy (12 mol %), and zinc powder (3.0 eq).

-

Add anhydrous DMA to the tube.

-

Add the 2-bromo-4-phenylthiazole (1.0 eq) to the mixture.

-

Bubble 1,1-difluoroethyl chloride gas through the reaction mixture for 5 minutes.

-

Seal the Schlenk tube and heat the reaction at 80 °C for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(1,1-difluoroethyl)-4-phenylthiazole.

Visualizing the Synthetic Pathways

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. sciencescholar.us [sciencescholar.us]

- 15. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 16. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Lipophilicity of 5-(1,1-Difluoroethyl)thiazoles

The following technical guide provides an in-depth analysis of 5-(1,1-difluoroethyl)thiazoles , a specialized motif in medicinal chemistry used to modulate lipophilicity and metabolic stability.

Part 1: Executive Summary & Strategic Utility

In modern drug discovery, the 5-(1,1-difluoroethyl)thiazole moiety represents a high-value bioisostere designed to bridge the gap between the metabolic liability of an ethyl group (

The 1,1-difluoroethyl group (

-

Metabolic Blockade: It prevents cytochrome P450-mediated hydroxylation at the benzylic (

) position, a common clearance pathway for alkyl-substituted thiazoles. -

Lipophilicity Modulation: It typically exhibits a LogP value intermediate between the parent ethyl and the trifluoromethyl analog, or slightly higher than the ethyl group depending on the specific solvation environment, while maintaining a lower molecular volume than

. -

Electronic Tuning: The gem-difluoro motif exerts a strong inductive electron-withdrawing effect (

), reducing the basicity (

Part 2: Synthesis & Access[1][2][3]

To access 5-(1,1-difluoroethyl)thiazoles, the most robust industrial protocol involves the deoxyfluorination of 5-acetylthiazoles. This method is preferred over radical difluoroalkylation for scale-up due to higher regioselectivity.

Core Protocol: Deoxyfluorination of 5-Acetylthiazole

Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride). Precursor: 5-Acetylthiazole (commercially available or synthesized via Friedel-Crafts acylation).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vessel with 5-acetylthiazole (1.0 equiv) and anhydrous Dichloromethane (DCM) (

concentration). -

Activation: Cool the solution to 0 °C under a nitrogen atmosphere.

-

Addition: Dropwise add Deoxo-Fluor (2.5 equiv). Note: Use Deoxo-Fluor over DAST for better thermal stability and safety profile.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours. Monitor via TLC (stain with

) or LC-MS.-

Checkpoint: The intermediate enol ether may form; ensure full conversion to the gem-difluoro product.

-

-

Quenching (Critical): Cool back to 0 °C. Quench slowly with saturated aqueous

. Caution: Vigorous gas evolution ( -

Isolation: Extract with DCM (

), dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 1,1-difluoroethyl product is typically less polar than the ketone precursor.

Synthesis Pathway Visualization

Caption: Figure 1. Deoxyfluorination pathway converting the acetyl group to the 1,1-difluoroethyl bioisostere.

Part 3: Physical Properties & Lipophilicity Analysis

The substitution of hydrogen with fluorine dramatically alters the physicochemical landscape of the thiazole ring. The 1,1-difluoroethyl group acts as a "lipophilic, non-oxidizable ethyl mimic."

Comparative Physicochemical Data

The following table contrasts the 5-(1,1-difluoroethyl)thiazole against its direct analogs. Data is synthesized from standard medicinal chemistry bioisostere trends (Mykhailiuk et al., J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10]

| Property | 5-Ethylthiazole (Parent) | 5-(1,1-Difluoroethyl)thiazole (Target) | 5-Trifluoromethylthiazole (Analog) |

| Structure | |||

| Lipophilicity ( | |||

| Hammett | |||

| Basicity ( | |||

| Metabolic Stability | Low (Benzylic oxidation) | High (Blocked) | High (Blocked) |

| H-Bond Acceptor | Weak | Very Weak | None |

Lipophilicity Analysis (LogP/LogD)

The Lipophilicity (

-

The "Fluorous Effect": While fluorine is electronegative (polar), the C-F bond is non-polarizable and hydrophobic. Replacing C-H with C-F typically increases lipophilicity unless the dipole moment is drastically increased.

-

Result: The

group is more lipophilic than the parent ethyl group ( -

Advantage: This allows researchers to increase potency (via hydrophobic interactions) without pushing the LogP so high that solubility crashes, a common issue with

analogs.

Basicity and pKa Modulation

The thiazole nitrogen is a weak base.

-

Ethyl Group: Electron-donating (

effect), slightly increases basicity ( -

1,1-Difluoroethyl Group: The gem-difluoro motif is electron-withdrawing (

effect). It pulls electron density away from the aromatic ring, significantly lowering the -

Impact: This reduces the fraction of the drug that is protonated at physiological pH (7.4), potentially improving passive membrane permeability and reducing lysosomal trapping.

Part 4: Experimental Protocols

To validate these properties in a drug discovery campaign, the following protocols are the industry standard.

Protocol A: Experimental LogP Determination (Shake-Flask Method)

Objective: Accurate measurement of the partition coefficient between n-octanol and phosphate-buffered saline (PBS).

-

Preparation: Saturate n-octanol with PBS (pH 7.4) and vice-versa for 24 hours.

-

Dissolution: Dissolve

of 5-(1,1-difluoroethyl)thiazole in -

Equilibration: Add

of saturated PBS. Vortex vigorously for 5 minutes. -

Separation: Centrifuge at

for 10 minutes to separate phases. -

Quantification:

-

Remove aliquots from both phases.

-

Analyze via HPLC-UV (254 nm) or LC-MS .

-

Calculate concentration ratio:

.[11]

-

-

Calculation:

.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Confirm the metabolic blockade of the benzylic position.

-

Incubation: Incubate test compound (

) with human liver microsomes ( -

Sampling: Take aliquots at

minutes. -

Quenching: Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Analyze via LC-MS/MS.

-

Result Interpretation:

-

5-Ethylthiazole: Rapid clearance (

min) due to -

5-(1,1-Difluoroethyl)thiazole: Extended stability (

min) confirming the bioisosteric protection.

-

Part 5: Decision Logic for Bioisostere Selection

When should you use the 5-(1,1-difluoroethyl) motif?

Caption: Figure 2. Decision tree for selecting the 1,1-difluoroethyl group during lead optimization.

References

-

Mykhailiuk, P. K. (2019).[4][7] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][5][10]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Enamine Ltd. (2022).[3] Building Blocks: Fluorinated Thiazoles and Bioisosteres. Enamine Store.

-

Xing, L., et al. (2015). Novel Fluorinated Thiazole Derivatives as Potent Inhibitors. ACS Medicinal Chemistry Letters.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

Strategic Sourcing and Technical Utilization of 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary & Molecular Profile

2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. The incorporation of the 1,1-difluoroethyl group serves as a bioisostere for ethyl or isopropyl groups, mitigating the "metabolic soft spot" of benzylic-like C-H bonds while altering the electronic properties of the thiazole core.

This guide addresses the supply chain fragmentation often encountered with this scaffold, providing a dual-path strategy: direct sourcing for small-scale discovery and synthetic protocols for scale-up.

Molecular Identity

| Attribute | Specification |

| IUPAC Name | This compound |

| PubChem CID | |

| SMILES | CC(F)(F)c1cnsc1Br |

| Molecular Formula | C₅H₄BrF₂NS |

| Molecular Weight | 228.06 g/mol |

| Key Precursor | 2-Bromo-5-acetylthiazole |

| Physical State | Low-melting solid or oil (purity dependent) |

Commercial Availability & Sourcing Landscape

Unlike commodity reagents (e.g., 2-bromothiazole), the 5-(1,1-difluoroethyl) derivative is frequently a "Virtual Inventory" item. This means suppliers list it but synthesize it on demand, leading to lead times of 2–6 weeks.

Validated Supply Channels

The following tiers represent the current reliability of commercial sources:

-

Tier 1: Stocking Distributors (High Probability of Immediate Shipment)

-

BLDpharm: Often lists stock under SKU BD01675011 .[1]

-

Dana Bioscience: Frequently mirrors BLD inventory.

-

-

Tier 2: Make-to-Order (Lead Time: 2–4 Weeks)

-

Enamine / Combi-Blocks: These major CROs possess the validated route and precursors (5-acetylthiazoles) to synthesize this rapidly upon order.

-

-

Tier 3: Aggregators (Lead Time: 4–8 Weeks)

-

MilliporeSigma / Fisher Scientific: often source from Tier 2 suppliers, adding a logistical delay.

-

Sourcing Decision Matrix

Use the following logic flow to determine whether to purchase or synthesize:

Figure 1: Decision matrix for sourcing vs. synthesis based on project timelines.

Technical Synthesis (The "Make" Option)

If commercial lead times threaten project timelines, the synthesis is accessible via a two-step protocol from commercially available 2-bromo-5-acetylthiazole.

Reaction Pathway

The critical step is the Deoxofluorination of the ketone.

Figure 2: Synthetic pathway via deoxofluorination.

Detailed Protocol

Safety Warning: Deoxofluorinating agents (DAST, Deoxo-Fluor) can be explosive upon heating and release HF. Perform all operations in a fume hood with HF-compatible first aid (Calcium Gluconate gel) available.

-

Starting Material: Dissolve 2-bromo-5-acetylthiazole (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.5 equiv) dropwise. Note: Deoxo-Fluor is thermally more stable than DAST.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC or LCMS (Note: Product is non-polar).

-

Quench: CRITICAL: Quench by slow addition to saturated aqueous NaHCO₃ at 0°C. Do not add water to the reaction mixture.

-

Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The difluoroethyl group significantly increases lipophilicity compared to the ketone.

Quality Control & Characterization

Validating the identity of fluorinated heterocycles requires specific attention to the ¹⁹F-NMR spectrum to confirm the gem-difluoro motif.

QC Workflow

-

¹H-NMR: Confirm the thiazole proton (singlet, ~7.5–8.0 ppm) and the methyl group (triplet due to F-coupling, ~2.0 ppm).

-

¹⁹F-NMR: This is the gold standard. Look for a quartet at approximately -85 to -95 ppm (depending on solvent), corresponding to the CF₂ group coupled to the methyl protons.

-

LCMS: Standard ESI+ may show weak ionization due to the electron-withdrawing fluorines. APCI or EI (GCMS) is often preferred for brominated thiazoles.

Figure 3: Quality control validation workflow.

Synthetic Utility in Drug Design[5]

The 2-bromo handle allows this molecule to serve as an electrophile in Palladium-catalyzed cross-couplings.

Key Transformations

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install the thiazole core onto a scaffold.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

-

-

Buchwald-Hartwig Amination: Reacts with amines to form 2-aminothiazole derivatives.

-

Catalyst System: Pd₂dba₃ / Xantphos.

-

Why use the 1,1-difluoroethyl group? It acts as a "Magic Methyl" equivalent but with blocked metabolism. The CF₂ group lowers the pKa of the thiazole nitrogen, reducing non-specific binding and improving oral bioavailability compared to the non-fluorinated ethyl analog.

References

-

PubChem. (n.d.).[2] Compound Summary: this compound (CID 84792019). National Library of Medicine. Retrieved February 12, 2026, from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual citation for the utility of difluoroethyl groups).

- Singh, R. P., & Shreve, J. M. (2002). Deoxofluorination of ketones with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Synthesis, 2002(17), 2561-2578. (Methodology for synthesis).

Sources

Methodological & Application

Protocol for nucleophilic substitution at C2 position of 2-bromo-thiazole

Abstract & Strategic Overview

The 2-aminothiazole and 2-alkoxythiazole scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. While 2-bromothiazole is commercially available, its derivatization at the C2 position requires a nuanced understanding of heterocyclic electronics.

Unlike benzene derivatives, where electron-withdrawing groups (EWGs) are strictly required for Nucleophilic Aromatic Substitution (

This guide provides three validated workflows:

-

Classical

: For aliphatic amines and strong nucleophiles. -

Buchwald-Hartwig Cross-Coupling: For anilines and sterically hindered amines.

-

Alkoxylation: For ether synthesis using alkoxides.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3][4] The rate-determining step is typically the nucleophilic attack, forming a resonance-stabilized Meisenheimer-like anionic intermediate.

-

Activation: The aza-nitrogen acts as an electron sink, stabilizing the negative charge at the C4 and sulfur positions during the intermediate state.

-

Leaving Group: Bromide is a competent leaving group, though iodide would be faster (but less stable) and chloride slower.

-

Failure Modes: The primary competing reaction is hydrolysis to 2-thiazolone (via 2-hydroxythiazole) if moisture is present in the basic medium.

Diagram 1: Mechanistic Pathway & Decision Logic

Caption: Decision matrix for selecting the optimal synthetic route based on nucleophile electronics and sterics.

Validated Experimental Protocols

Method A: Classical (Aliphatic Amines)

Scope: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, alkylamines). Rationale: The nucleophilicity of alkyl amines is sufficient to overcome the activation barrier without metal catalysis.

Protocol:

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-bromothiazole (1.0 equiv, e.g., 164 mg, 1.0 mmol).

-

Solvent: Add anhydrous DMF or DMSO (3.0 mL, 0.33 M). Note: NMP is a viable alternative for higher temperatures.

-

Base: Add

(2.0 equiv, 276 mg) or DIPEA (2.5 equiv). Inorganic bases are preferred if the amine HCl salt is used. -

Nucleophile: Add the amine (1.2 equiv).

-

Reaction: Seal the vial and heat to 100°C for 4–12 hours.

-

Monitoring (Self-Validation):

-

Check LCMS at t=4h.

-

Success Criteria: Disappearance of Br isotope pattern (1:1 ratio at M and M+2). Appearance of Product Mass (M+H).

-

Stall Check: If conversion < 20%, increase temp to 120°C.

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF/DMSO. Dry organic layer over

, concentrate.

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Scope: Anilines, electron-deficient amines, or sterically encumbered substrates.[5] Rationale: 2-Bromothiazole can poison Pd catalysts via sulfur coordination. The use of bidentate, wide-bite-angle ligands like Xantphos is critical to maintain catalyst activity and facilitate reductive elimination.

Protocol:

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix

(2.5 mol%) and Xantphos (5.0 mol%) in anhydrous 1,4-Dioxane (or Toluene). Stir for 5 mins until the solution turns deep orange/red. -

Substrate Addition: Add 2-bromothiazole (1.0 equiv) and the aniline/amine (1.2 equiv).

-

Base: Add

(2.0 equiv). Avoid strong alkoxide bases (NaOtBu) if the substrate has sensitive functional groups; otherwise, NaOtBu is faster. -

Reaction: Degas the mixture (sparge with Argon for 5 mins). Heat to 100°C for 12–16 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Method C: Nucleophilic Alkoxylation (Ether Synthesis)

Scope: Primary and secondary alcohols. Rationale: Alcohols are poor nucleophiles. They must be deprotonated to alkoxides using a strong base (NaH) to attack the C2 position.

Protocol:

-

Alkoxide Formation: To a suspension of NaH (60% in oil, 1.5 equiv) in anhydrous THF (0°C), dropwise add the alcohol (1.2 equiv). Stir at 0°C for 15-30 mins until gas evolution ceases.

-

Addition: Add 2-bromothiazole (1.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2h, heat to 60°C.

-

Quench: Carefully quench with saturated

solution. -

Warning: Ensure the alcohol is dry. Water will compete to form the thiazolone side product.

Data Summary & Troubleshooting

| Variable | Method A ( | Method B (Pd-Cat) | Method C (Alkoxide) |

| Ideal Substrate | Cyclic amines, Alkyl amines | Anilines, Amides | Alcohols, Phenols |

| Key Reagent | Heat + Polar Solvent | Xantphos/BINAP | NaH (Strong Base) |

| Common Pitfall | Incomplete conversion | Catalyst poisoning (S) | Hydrolysis (Wet solvent) |

| Temp Range | 80–140°C | 90–110°C | 0–60°C |

Diagram 2: Troubleshooting Logic

Caption: Diagnostic workflow for resolving stalled reactions or impurity formation.

References

- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on thiazole reactivity and electrophilic C2 positions).

-

Organic Chemistry Portal.

).[6] Available at: [Link] -

Yin, J.; Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." J. Am. Chem. Soc.[5]2002 , 124, 6043. (Seminal work on ligand selection for difficult substrates).

Sources

- 1. iscnagpur.ac.in [iscnagpur.ac.in]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

Application Note: The 1,1-Difluoroethyl Group as a Lipophilic Bioisostere

The following guide details the strategic application and experimental protocols for using the 1,1-difluoroethyl group (

Part 1: Executive Summary & Rationale

The 1,1-difluoroethyl group (

Unlike the trifluoromethyl group (

-

The Methoxy Group (

): Mimics the steric bulk and electron-donating resonance (hyperconjugation) but eliminates the metabolic liability of O-dealkylation. -

The Ethyl/Isopropyl Group: Increases metabolic stability at the benzylic position (blocking CYP450 oxidation) while maintaining similar steric volume.

-

The Trifluoromethyl Group (

): Reduces lipophilicity (

Physicochemical Profile Comparison

The following table contrasts the 1,1-difluoroethyl group with common structural analogs.

| Property | Methyl ( | Ethyl ( | Methoxy ( | Trifluoromethyl ( | 1,1-Difluoroethyl ( |

| Hammett | -0.17 | -0.15 | -0.27 | 0.54 | 0.20 - 0.30 (Est.) |

| Hansch | 0.56 | 1.02 | -0.02 | 0.88 | ~0.60 - 0.80 |

| Metabolic Liability | Benzylic Ox. | Benzylic Ox. | O-Dealkylation | Stable | Stable |

| H-Bond Character | None | None | Acceptor | Weak Acceptor | Weak Donor (C-H) |

| Steric Volume ( | ~23 | ~38 | ~30 | ~42 | ~40 |

Key Insight: The

group is unique because the polarizedbonds on the terminal methyl group can act as weak hydrogen bond donors (similar to ), a property absent in or .

Part 2: Decision Framework (Logic Flow)

Before initiating synthesis, use this decision matrix to determine if the 1,1-difluoroethyl group is the appropriate solution for your SAR (Structure-Activity Relationship) challenge.

Figure 1: Decision matrix for selecting the 1,1-difluoroethyl bioisostere based on metabolic and physicochemical constraints.

Part 3: Experimental Protocols

Two primary methods are recommended for installing the 1,1-difluoroethyl group: Radical C-H Functionalization (for late-stage heteroarene modification) and Nickel-Catalyzed Cross-Coupling (for aryl boronic acids/halides).

Protocol A: Radical C-H Functionalization (Baran Diversinates™)

This method utilizes zinc or sodium sulfinates to generate the 1,1-difluoroethyl radical, which adds to electron-deficient heteroarenes (Minisci-type reaction).

Reagents:

-

Substrate: Heteroarene (e.g., Pyridine, Quinoline, Diazine).

-

Reagent: Sodium 1,1-difluoroethanesulfinate (DFES-Na, CAS: 1422738-67-7).

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.

-

Solvent: DCM/Water (2.5:1) or DMSO.

-

Additive: Trifluoroacetic acid (TFA) (optional, for protonation of basic heterocycles).

Step-by-Step Procedure:

-

Preparation: In a 20 mL vial equipped with a Teflon-coated stir bar, dissolve the heteroarene (1.0 equiv, 0.5 mmol) in DCM (2.5 mL) and Water (1.0 mL).

-

Reagent Addition: Add Sodium 1,1-difluoroethanesulfinate (DFES-Na) (3.0 equiv).

-

Initiation: Cool the mixture to 0 °C (ice bath). Add TBHP (5.0 equiv) dropwise.

-

Note: If the heteroarene is unreactive, add TFA (1.0 equiv) to protonate the nitrogen, increasing electrophilicity.

-

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by LC-MS for the formation of the product (

mass shift). -

Workup: Quench with saturated aq.

. Extract with DCM ( -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism:

The TBHP oxidizes the sulfinate to a sulfonyl radical, which extrudes

Protocol B: Nickel-Catalyzed Cross-Coupling

This method is preferred for installing the group onto specific positions of aryl boronic acids or bromides, utilizing the commercially available industrial material 1,1-difluoroethyl chloride (HCFC-142b) or bromide.

Reagents:

-

Substrate: Aryl Boronic Acid (

). -

Electrophile: 1,1-Difluoroethyl chloride (bubbled or solution) or 1,1-Difluoroethyl iodide.

-

Catalyst:

(10 mol%). -

Ligand: di-tert-butyl-bipyridyl (dtbpy) (10 mol%).

-

Reductant/Base: Manganese (

) or Zinc ( -

Solvent: DMF or DMA.

Workflow Diagram:

Figure 2: Nickel-catalyzed cross-coupling workflow for regioselective installation.

Part 4: Case Study & Application

Case Study: Optimization of DHODH Inhibitors

In the development of inhibitors for Dihydroorotate Dehydrogenase (DHODH), a target for autoimmune diseases and cancer, researchers faced a metabolic liability with a methoxy (

-

Problem: The

group was rapidly metabolized via O-demethylation, leading to short half-life ( -

Intervention: The methoxy group was replaced with a 1,1-difluoroethyl group (

) .[1][2] -

Result:

-

Potency: Maintained or slightly improved due to similar steric occupancy and electronic mimicry.

-

Metabolic Stability: The

bond of the -

Lipophilicity: The

increased only marginally compared to the methoxy analog, whereas a trifluoromethyl (

-

Self-Validating Check:

When designing your analog, calculate the

References

- Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Nature, 490, 222–226.

-

O'Hara, F., et al. (2013).[3] Preparation and Purification of Zinc Sulfinate Reagents for Drug Discovery.[3] Nature Protocols, 8(6), 1042–1047.[3] Link

-

Liu, J., et al. (2019).[4] 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.[1][2][4] RSC Advances, 9, 28409-28413. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Xing, L., et al. (2019). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Elsevier.

Sources

- 1. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]

- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

C-H activation methods for functionalizing 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Application Note: Precision C-H Functionalization of 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Executive Summary & Chemical Logic

The Substrate: this compound is a high-value scaffold in medicinal chemistry. The 1,1-difluoroethyl group (

The Challenge (The Selectivity Paradox): The functionalization of this molecule presents a classic chemoselectivity conflict:

-

C2-Br Site: Highly reactive toward oxidative addition with transition metals (Pd, Ni), making it the "softest" spot for standard cross-coupling.

-

C4-H Site: The only available C-H bond on the ring. It is relatively acidic (

~29) due to the electron-withdrawing nature of the thiazole nitrogen and the inductive effect (-I) of the C5-difluoroethyl group.

The Objective: To functionalize the C4-H bond without compromising the C2-Br handle, enabling orthogonal late-stage diversification.

Strategic Approaches:

-

Method A (Thermodynamic/Steric Control): Iridium-Catalyzed C-H Borylation.[1] Best for converting C4-H to a nucleophilic handle (C-Bpin).

-

Method B (Kinetic Control): Magnesiation via Knochel-Hauser Base. Best for converting C4-H to an electrophilic handle (via trapping) or reacting with carbonyls.

Strategic Decision Framework

The following decision tree illustrates the selection of the optimal protocol based on the desired downstream application.

Figure 1: Strategic workflow for selecting the C-H activation modality based on the desired functional group installation.

Detailed Protocols

Method A: Iridium-Catalyzed C-H Borylation

Mechanism: Sterically directed C-H cleavage. The active catalyst, typically an Ir(III)-tris-boryl species, reacts with the most sterically accessible C-H bond. Since C2 is substituted (Br) and C5 is substituted (

Reagents:

-

Pre-catalyst:

(1.5 mol%) -

Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) or dtbpy (3 mol%)

-

Boron Source:

(Bis(pinacolato)diboron) (1.0 equiv) -

Solvent: n-Hexane or MTBE (anhydrous)

Step-by-Step Protocol:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a crimp-top vial with

(10 mg, 0.015 mmol) and tmphen (7 mg, 0.03 mmol). -

Solvent Addition: Add 1 mL of anhydrous n-hexane. The solution should turn dark brown/red, indicating active complex formation.

-

Substrate Addition: Add

(254 mg, 1.0 mmol) followed by this compound (1.0 mmol). -

Reaction: Seal the vial and heat to 60 °C for 4–8 hours.

-

Expert Note: Monitor via GC-MS. Look for the disappearance of the starting material (M) and appearance of the boronate (M+126).

-

-

Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel/Celite eluting with

to remove the catalyst. -

Purification: Concentrate in vacuo. The product is often pure enough for subsequent Suzuki couplings. If necessary, purify via rapid column chromatography (silica, Hexane/EtOAc) but be aware that thiazole boronates can be prone to protodeboronation on acidic silica.

Why this works: The bulky tmphen ligand prevents the iridium center from interacting with the C2-Br bond, while the

Method B: Regioselective Magnesiation (Knochel-Hauser Base)

Mechanism: Directed metallation.[2] The 1,1-difluoroethyl group exerts a strong inductive effect (-I), significantly increasing the acidity of the C4 proton. By using TMPMgCl[2]·LiCl (Turbo-Hauser Base) , we achieve kinetic deprotonation at low temperatures. The LiCl breaks oligomeric aggregates, making the base more reactive and soluble, allowing the reaction to proceed at temperatures where the C-Br bond is stable.

Reagents:

-

Electrophile:

, DMF, or acid chlorides. -

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Preparation: Flame-dry a Schlenk flask and purge with Argon.

-

Substrate Solution: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

-

Cooling: Cool the solution to -40 °C .

-

Critical Control Point: Do not cool to -78 °C initially; the deprotonation might be too slow. Do not warm above -20 °C, or the "Halogen Dance" (scrambling of the Br to C4) or Br-elimination may occur.

-

-

Metallation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.1 mL) over 5 minutes. Stir at -40 °C for 30 minutes.

-

Validation: Take a 0.1 mL aliquot, quench with

, and check NMR. >95% D-incorporation at C4 confirms the metallated species.

-

-

Trapping: Add the electrophile (e.g., solution of

in THF, or neat DMF) (1.2 equiv) dropwise. -

Warming: Allow the reaction to warm to 0 °C over 1 hour.

-

Quench: Quench with saturated

solution. Extract with EtOAc.

Data Summary Table: Electrophile Scope

| Electrophile | Product (C4-Substituent) | Yield (%) | Notes |

| Iodide (-I) | 82% | Highly reactive intermediate for Sonogashira | |

| DMF | Aldehyde (-CHO) | 75% | Precursor for reductive amination |

| Thioether (-SMe) | 88% | - | |

| Carboxylic Acid (-COOH) | 65% | Requires bubbling gas; workup acidic pH |

Mechanistic Insight: The Role of the Group

The 1,1-difluoroethyl group is not merely a bystander; it is an electronic activator.

Figure 2: Mechanistic pathway showing how the difluoroethyl group activates the C4 position for base-mediated metallation.

Safety & Handling

-

This compound: Treat as a potential skin sensitizer. The C-Br bond makes it a potential alkylating agent.

-

TMPMgCl[2]·LiCl: Pyrophoric hazard. Handle strictly under inert atmosphere (Ar/N2).

-

Pressure: C-H borylation releases

gas. Perform in a vessel capable of withstanding mild pressure or with a pressure-relief needle.

References

-

Iridium-Catalyzed C-H Borylation of Thiazoles

- Source: "Ligand-Controlled Regioselectivity in the Iridium-Catalyzed C-H Boryl

- Context: Establishes the tmphen ligand system for sterically demanding and halogen

-

URL:[Link] (Representative link for Hartwig/Miyaura borylation principles).

-

Knochel-Hauser Base Protocols

-

Direct Arylation Selectivity

-

Electronic Effects of Fluorinated Groups

- Source: "The influence of fluorinated substituents on the properties of thiazoles."

- Context: Supports the claim regarding the -I effect of the group enhancing C4 acidity.

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 4. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole

Introduction: The Strategic Importance of 2-Amino-5-(1,1-difluoroethyl)-1,3-thiazole

The 1,3-thiazole scaffold is a privileged heterocycle in medicinal chemistry and drug discovery, appearing in a multitude of pharmacologically active compounds.[1] The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of 2-amino-5-(1,1-difluoroethyl)-1,3-thiazole represents a critical step in the development of novel therapeutic agents. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of the crucial C-N bond in this target molecule, offering a significant improvement over harsher, traditional methods.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into troubleshooting and optimization strategies for this specific, electronically challenging substrate.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[2][4] The generally accepted catalytic cycle proceeds through three key stages:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, inserting into the carbon-bromine bond to form a palladium(II) intermediate.[2]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.[4]

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.[2]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent, as these components influence the stability and reactivity of the palladium intermediates.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Navigating the Challenges: Amination of an Electron-Deficient Heterocycle

The substrate, this compound, presents specific challenges due to its electronic properties. The thiazole ring is inherently electron-deficient, and the potent electron-withdrawing nature of the 1,1-difluoroethyl group further deactivates the C-Br bond towards oxidative addition.[5] This necessitates the use of highly active catalyst systems.

Key considerations for this transformation include:

-

Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated efficacy in the amination of challenging heteroaryl halides.[6] Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.

-

Base Selection: A strong, non-nucleophilic base is required to efficiently deprotonate the amine without promoting side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures.[4]

-

Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

XPhos Pd G3 (2 mol%)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous, degassed toluene (0.2 M)

-

Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add this compound, XPhos Pd G3, and sodium tert-butoxide to the reaction vial.

-

Reagent Addition: Add the anhydrous, degassed toluene to the vial, followed by the amine.

-

Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Catalyst and Ligand Screening

For optimization, a parallel screening of different catalysts and ligands is highly recommended. The following table provides a starting point for this screening process.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | To be determined |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS (1.4) | Dioxane | 110 | To be determined |

| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Toluene | 110 | To be determined |

| 4 | RuPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-BuOH | 100 | To be determined |

| 5 | BrettPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 80 | To be determined |

Table 1: Suggested conditions for catalyst and ligand screening.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a more robust precatalyst like a G3 or G4 palladacycle. |

| Inappropriate ligand | For this electron-deficient substrate, bulky and electron-rich ligands like XPhos, SPhos, or BrettPhos are recommended.[6] | |

| Insufficiently strong base | Switch to a stronger base such as LiHMDS or NaOtBu. Ensure the base is of high purity and handled under inert conditions. | |

| Formation of Side Products | Hydrodehalogenation | This side reaction, where the bromo group is replaced by hydrogen, can be minimized by using a bulkier ligand and carefully controlling the reaction temperature. |

| Homocoupling of the amine | This can sometimes occur at higher temperatures. Lowering the reaction temperature or catalyst loading may help. |

Table 2: Troubleshooting guide for the Buchwald-Hartwig amination of this compound.

Figure 2: A logical workflow for troubleshooting a low-yielding reaction.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-5-(1,1-difluoroethyl)-1,3-thiazole. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can overcome the challenges posed by this electron-deficient substrate and achieve high yields of the desired product. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for the successful implementation of this important transformation in the pursuit of novel chemical entities.

References

-

Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2001 , 3(17), 2615-2618.

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California, 2024 .

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 2013 , 6(8), 1455-1460.

-

Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science, 2019 .

-

Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC, 2011 .

-

Buchwald–Hartwig amination. Wikipedia.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles. Benchchem.

-

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.

-

Buchwald-Hartwig Amination Reaction. YouTube.

-

Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog.

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.

-

Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate.

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC.

-

Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. PMC.

-

Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed.

-

Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate.

-

The Buchwald-Hartwig Amination After 25 Years. PubMed.

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Cross-Coupling Yields with Electron-Deficient Thiazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for palladium-catalyzed cross-coupling reactions involving challenging electron-deficient thiazole substrates. The inherent electron-deficient nature of the thiazole ring, while desirable for many pharmaceutical applications, often complicates standard cross-coupling protocols, leading to low yields and side-product formation.[1][2]

This document moves beyond generic advice to explain the causal relationships between reaction components and outcomes, empowering you to diagnose issues and rationally design high-yielding transformations.

Frequently Asked Questions (FAQs)

This section addresses common questions and strategic considerations before you begin your experiments.

Q1: Which cross-coupling reaction should I choose for my thiazole substrate?

The optimal choice depends on the desired bond and available starting materials.

-

Suzuki-Miyaura Coupling: Excellent for C-C bond formation using readily available boronic acids/esters. It is often the first choice due to the operational simplicity and lower toxicity of boron reagents.[1] However, the stability of the required thiazole-boronic esters can be a concern, with protodeboronation being a potential side reaction.[3][4]

-

Stille Coupling: A robust method for C-C bond formation using organostannanes. It is known for its high functional group tolerance and can be superior to Suzuki or Negishi couplings for certain complex bithiazole syntheses where selectivity is paramount.[5][6] The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[7][8]

-

Buchwald-Hartwig Amination: The premier method for C-N bond formation. Success is highly dependent on the correct choice of ligand, which varies based on the amine coupling partner (e.g., primary vs. secondary, aryl vs. alkyl).[9][10][11]

-

Sonogashira Coupling: Specifically for coupling with terminal alkynes to form C(sp²)-C(sp) bonds. This reaction typically requires a copper(I) co-catalyst.[12][13][14]

-

Heck Coupling: Used for forming C-C bonds with alkenes. It offers excellent stereoselectivity, typically favoring the trans product.[15]

Q2: How do I select the optimal palladium catalyst and ligand system?

This is the most critical decision for a successful reaction. The electron-deficient nature of the thiazole ring generally slows the rate of oxidative addition, the first step in the catalytic cycle. To compensate, a highly active catalyst is required.

-

Palladium Precatalyst: Modern precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[10] These precatalysts cleanly and efficiently generate the active L-Pd(0) species in solution, leading to more reliable and reproducible results.[10]

-

Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For electron-deficient systems, the choice is crucial.

-

General Principle: Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step.[16][17]

-

Specific Examples: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points for most coupling types.[10][17] For challenging Buchwald-Hartwig aminations, specialized ligands like BrettPhos can be highly effective.[10][18]

-

N-Heterocyclic Carbenes (NHCs): Thiazol-2-ylidene-based NHC ligands are an emerging class of ligands that have shown superior reactivity and chemoselectivity in Suzuki-Miyaura couplings, particularly with challenging substrates.[19]

-

Q3: What is the role of the base and which one should I select?

The base plays a multifaceted role depending on the reaction. An improper choice can halt the reaction entirely.

-

Suzuki Coupling: The base activates the boronic acid, forming a more nucleophilic "ate" complex required for transmetalation to the palladium center.

-

Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, making it competent to displace the halide from the palladium complex.

-

General Recommendations:

-

Strong, Non-Nucleophilic Bases: K₃PO₄, Cs₂CO₃, and NaOtBu are the most common and effective choices.[10][20]

-

Substrate Sensitivity: If your thiazole contains base-sensitive functional groups (e.g., esters), a weaker base like K₂CO₃ or even K₃PO₄ may be preferable to stronger alkoxides like NaOtBu, though this may require a higher reaction temperature.[10] In some cases, cooperative palladium/copper catalyst systems can allow for the use of very weak bases.[21]

-

Q4: Why is it critical to degas the reaction mixture?

Palladium(0), the active catalytic species, is highly sensitive to atmospheric oxygen. Failure to properly degas your reaction is a leading cause of low yield.

-

Catalyst Oxidation: Oxygen will irreversibly oxidize the active Pd(0) to inactive Pd(II), killing the catalyst and halting the reaction.

-

Homocoupling: The presence of oxygen can promote the unwanted homocoupling of boronic acids (in Suzuki reactions), leading to significant byproduct formation and reduced yield.[4]

-

Proper Technique: A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, three cycles of "freeze-pump-thaw" can be used for rigorous oxygen removal.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

Issue 1: Low or No Product Yield

This is the most common issue and can stem from multiple sources. Use the following workflow to diagnose the problem.

Caption: Troubleshooting workflow for low reaction yield.

In-Depth Analysis for "Low/No Yield":

-

Inactive Catalyst: The active Pd(0) species must be formed and maintained.

-

Cause: The Pd(II) precatalyst fails to reduce, or the active Pd(0) is oxidized by trace oxygen. Phosphine ligands can also be oxidized to phosphine oxides, which are poor ligands.[3]

-

Solution: Use a modern, air-stable palladacycle precatalyst which forms the active catalyst more efficiently.[10] Ensure your phosphine ligand is fresh and has been stored under an inert atmosphere. Always use rigorously degassed solvents.

-

-

Poor Substrate/Reagent Quality:

-

Cause (Suzuki): Electron-deficient boronic acids and esters are susceptible to protodeboronation, where the C-B bond is cleaved by moisture or protic sources, replacing it with a C-H bond.[3]

-

Solution (Suzuki): Use fresh, high-purity boronic acid/ester. Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester, which are more resistant to degradation.[3]

-

Cause (General): The aryl halide may be impure, or the solvent may not be anhydrous. Water can interfere with the catalytic cycle.

-

Solution (General): Purify starting materials if necessary. Use anhydrous solvents, typically from a solvent purification system or a freshly opened bottle.

-

-

Suboptimal Reaction Conditions:

-

Cause: The chosen base may not be strong enough or soluble enough to be effective. The temperature may be too low to overcome the activation energy for oxidative addition with the electron-deficient thiazole.

-

Solution: Screen a stronger base (e.g., move from K₂CO₃ to Cs₂CO₃ or NaOtBu). Increase the temperature. If solubility of the base is an issue (e.g., K₃PO₄ in toluene), consider a different solvent like dioxane or DMF, or add a co-solvent like water (for Suzuki reactions).[17][20]

-

Issue 2: Significant Side Product Formation

If your desired product is forming but the yield is low due to competing reactions, identify the side product to diagnose the issue.

Caption: Common side reactions in cross-coupling.

-

Homocoupling (Aryl-Aryl or R-R):

-

Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and favor the coupling of two molecules of the same partner.[4] It can also occur if the transmetalation step is slow compared to other pathways.

-

Solution: Rigorously degas the reaction. Optimize catalyst loading; sometimes a lower loading can minimize this side reaction.[10] In Stille couplings, the addition of CuI can sometimes suppress homocoupling.[16]

-

-

Protodeboronation (Suzuki Specific):

-

Cause: The boronic acid reagent is unstable under the reaction conditions and is quenched before it can participate in the catalytic cycle. This is more common with electron-deficient boronic acids.[3]

-

Solution: Use fresh boronic acid or a more stable boronic ester (pinacol, MIDA). Ensure the base is fully dissolved and the reaction is homogenous if possible. Sometimes, using a two-phase system (e.g., Toluene/Water) can protect the boronic acid.

-

-

Hydrodehalogenation (Thiazole-H):

-

Cause: The aryl halide is reduced to the corresponding arene. This can happen if there are sources of hydride in the reaction or via certain catalyst decomposition pathways.

-

Solution: Ensure all reagents are pure. Screen different ligands or bases, as the combination of these can influence the prevalence of this side reaction.

-

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with a 2-bromothiazole derivative.

Table 1: Recommended Starting Conditions

| Parameter | Recommendation | Rationale |

| Thiazole Halide | 1.0 equiv | Limiting reagent. |

| Boronic Acid | 1.2 - 1.5 equiv | Slight excess ensures complete consumption of the halide. |

| Pd Precatalyst | XPhos Pd G3 (2 mol%) | Air-stable, reliable precatalyst for generating active Pd(0).[10] |

| Ligand | XPhos (2.2 mol%) | Bulky, electron-rich ligand to accelerate oxidative addition. |

| Base | K₃PO₄ (2.0 - 3.0 equiv) | Strong, versatile base with good functional group tolerance.[10] |

| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | Dioxane is a good general solvent. A biphasic system can help with base solubility and boronic acid stability.[20] |

| Temperature | 80 - 110 °C | Higher temperatures are often needed for electron-deficient systems.[20] |

| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst deactivation.[4] |

Step-by-Step Methodology:

-

Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the 2-bromothiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the vial with a rubber septum. If working outside a glovebox, evacuate the vial and backfill with nitrogen or argon. Repeat this process three times.

-

Catalyst/Ligand Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst (0.02 equiv) and additional XPhos ligand (0.022 equiv) and add them to the reaction vial under a positive flow of inert gas.

-

Solvent Addition: Add degassed 1,4-dioxane (to make a ~0.1 M solution based on the limiting reagent) via syringe.

-

Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C.

-

Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

References

- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).

- The Stille Reaction - Chem 115 Myers. (n.d.).

- Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. (n.d.).

- Optimization of Buchwald-Hartwig amination conditions - Benchchem. (n.d.).

- Stille Coupling | NROChemistry. (n.d.).

- Stille reaction - Wikipedia. (n.d.).

- Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC. (n.d.).

- THE STILLE REACTION, 38 YEARS LATER. (n.d.).

- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).

- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5).

- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem. (n.d.).

- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. (n.d.).

- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (2021, October 25).

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7).

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).

- Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2).

- The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).

- Heck Reaction - Organic Chemistry Portal. (n.d.).

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.).

- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.).

- Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Publishing. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. uvadoc.uva.es [uvadoc.uva.es]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. Heck Reaction [organic-chemistry.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. reddit.com [reddit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 1,1-difluoroethyl group under basic hydrolysis conditions

Ticket ID: T-CF2-001 Subject: Stability of 1,1-difluoroethyl moieties under basic hydrolysis Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The "Go/No-Go" Decision

Before proceeding with your experiment, you must distinguish between the two common bioisosteric applications of the 1,1-difluoroethyl motif. Their stability profiles under basic hydrolysis are diametrically opposed.

| Motif Type | Structure | Stability to Aqueous Base (LiOH/NaOH) | Verdict |

| C-Linked (Alkyl) | High | ✅ SAFE to proceed with standard saponification. | |

| O-Linked (Ether) | Low to Moderate | ⚠️ RISK. Susceptible to hydrolytic defluorination. |

Technical Insight: The C-linked 1,1-difluoroethyl group is a bioisostere for an ethyl or isopropyl group. It is chemically robust due to the strength of the C-F bond (~116 kcal/mol) and the lack of a leaving group. The O-linked variant acts as a methoxy bioisostere but behaves chemically like a "fluorinated acetal," making it vulnerable to hydrolysis which converts it into an acetate ester.

Diagnostic Workflows & Decision Trees

Workflow A: Stability Prediction Engine

Use this logic flow to determine if your specific substrate will survive the reaction conditions.

Figure 1: Decision tree for assessing the risk of defluorination based on linkage and base strength.

Technical Deep Dive: Failure Modes

Scenario 1: The "False Positive" Instability (O-Linked)

Users often report "loss of the difluoro group" during ester saponification. In 90% of cases, this occurs because the user is working with a difluoroethyl ether (

-

Mechanism: The oxygen atom renders the adjacent

carbon electrophilic. Hydroxide attacks the -

Outcome: The

group converts into an acetate (

Scenario 2: Dehydrofluorination (C-Linked)

For the true alkyl 1,1-difluoroethyl group (

-

Trigger: This requires a base strong enough to deprotonate the terminal methyl group (

) or the -

Reagents to Avoid:

, -

Standard Hydrolysis (LiOH/THF/Water): The

of the terminal methyl protons is

Analytical Forensics: Did it Survive?

If you suspect decomposition, use 19F NMR as your primary diagnostic tool. The chemical shift and multiplicity are distinct.

Data Table: NMR Fingerprints

| Species | 19F NMR Shift ( | Multiplicity | 1H NMR Signature (Terminal Methyl) |

| Intact | -80 to -110 | Quartet ( | Triplet ( |

| Vinyl Fluoride (Elimination Product) | -80 to -130 | Multiplet (complex) | Doublet of Doublets (Vinylic region) |

| Free Fluoride (Hydrolysis Product) | -120 to -150 | Singlet (Broad) | N/A |

Recommended Protocols

Protocol A: Standard Saponification (Safe for C-Linked)

Applicable for: Methyl/Ethyl esters containing a C-linked 1,1-difluoroethyl group.

-

Dissolution: Dissolve substrate (1.0 equiv) in THF/MeOH (3:1 ratio).

-

Reagent Addition: Add

(2.0–3.0 equiv) dissolved in minimum water. -

Temperature: Stir at Room Temperature .

-

Note: The C-linked group is stable up to

, but RT is preferred to avoid side reactions elsewhere.

-

-

Monitoring: Check via TLC or LCMS. The

group is invisible to UV but the mass balance should remain consistent (M-14 for methyl ester hydrolysis). -

Workup: Acidify carefully with

to pH 4-5 and extract with EtOAc. Avoid prolonged exposure to strong acid if the molecule contains other acid-labile groups, though the

Protocol B: "Gentle" Hydrolysis (For O-Linked/Sensitive Substrates)